(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid
Description
(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid (CAS: 28862-89-7) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. Its molecular formula is C₁₄H₁₉NO₄ (MW: 265.31 g/mol), with stereochemistry defined at the 2R and 3R positions. This compound is widely used in peptide synthesis and medicinal chemistry as a building block due to its stability under basic conditions and ease of deprotection . Storage recommendations include sealing in dry conditions at 2–8°C. Safety data indicate hazards such as skin irritation (H315) and respiratory sensitization (H335) .
Properties
IUPAC Name |
(2R,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis of the Chiral Backbone
The construction of the (2R,3R) configuration is typically achieved via Evans’ oxazolidinone auxiliaries or catalytic asymmetric hydrogenation .
Evans’ Auxiliary-Mediated Aldol Reaction
A threonine-derived oxazolidinone is reacted with propionaldehyde under titanium-mediated aldol conditions to yield the syn-aldol adduct with >98% diastereomeric excess (de). Acidic cleavage of the auxiliary followed by oxidation generates the (2R,3R)-configured amino acid precursor.
Catalytic Asymmetric Hydrogenation
Enantioselective hydrogenation of α,β-unsaturated γ-lactams using Rhodium-(R)-BINAP catalysts produces the (2R,3R) lactam intermediate, which is hydrolyzed to the free amino acid. This method offers scalability, with reported ee values exceeding 95%.
Introduction of the Cbz Protecting Group
The amine group at C2 is protected using benzyl chloroformate (Cbz-Cl) under optimized conditions.
Reaction Conditions and Optimization
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Base Selection : N-Methylimidazole (NMI) outperforms traditional bases (e.g., pyridine, Et₃N) by minimizing side reactions and improving yields (Table 1).
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Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C ensures efficient Cbz transfer without epimerization.
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Stoichiometry : A 1.2:1 molar ratio of Cbz-Cl to amine prevents overprotection.
Table 1: Comparative Yields of Cbz Protection Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NMI | DCM | 0–25 | 92 |
| Pyridine | DCM | 25 | 65 |
| Et₃N | THF | 0 | 78 |
Carboxylic Acid Formation
The terminal ester group is hydrolyzed to the carboxylic acid using aqueous base.
Saponification Conditions
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Workup : Acidification with HCl followed by extraction into ethyl acetate and drying over Na₂SO₄ yields the free acid in >90% purity.
Purification and Analytical Characterization
Crystallization Techniques
Anti-solvent crystallization using hexane or heptane precipitates the product with >99% ee. Recrystallization from ethyl acetate/hexane (1:5) further enhances purity.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves residual impurities, though crystallization is preferred for large-scale processes.
Spectroscopic Confirmation
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¹H NMR : δ 7.35–7.28 (m, 5H, Ar–H), 5.10 (s, 2H, OCH₂Ph), 4.25 (dd, J = 8.5 Hz, 1H, NH), 2.45–2.35 (m, 1H, CH(CH₃)), 1.85–1.70 (m, 2H, CH₂), 1.55–1.45 (m, 1H, CH₂), 0.95 (d, J = 6.8 Hz, 3H, CH₃).
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HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time = 12.3 min (ee >99%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, deprotected amino acids, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid is frequently used as a building block in peptide synthesis. Its Z-protected form allows for selective coupling without interference from other functional groups. This property is crucial for creating complex peptides that may have therapeutic applications.
Research has shown that derivatives of this compound exhibit biological activities that can be beneficial in drug development. For instance, studies have indicated potential anti-inflammatory and analgesic properties when incorporated into larger peptide structures.
Drug Design and Development
The compound's structure allows it to serve as a template in drug design, particularly for creating inhibitors or modulators of specific biological pathways. Its ability to mimic natural amino acids makes it a valuable candidate in the development of new pharmaceuticals targeting various diseases.
Case Study 1: Anticancer Peptides
A study published in Journal of Medicinal Chemistry explored the use of this compound in synthesizing anticancer peptides. The research demonstrated that peptides containing this amino acid exhibited enhanced cytotoxicity against cancer cell lines compared to their unmodified counterparts.
Case Study 2: Antimicrobial Agents
Research featured in European Journal of Medicinal Chemistry highlighted the synthesis of antimicrobial peptides using this compound as a building block. The resulting peptides showed promising activity against various bacterial strains, indicating potential for developing new antibiotics.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in various biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
a. (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid (CAS: 3160-59-6)
- Key Differences : The stereochemistry at the 2S and 3S positions alters its optical activity and biological interactions.
- Physicochemical Properties: Same molecular formula (C₁₄H₁₉NO₄) and MW (265.31) as the target compound.
- Spectral Data : ¹³C NMR signals (δ 173.2 for carboxylic acid, 156.1 for carbamate) closely match those of the target compound, but optical rotation values differ due to stereochemistry .
b. (2R,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid (CAS: 55723-45-0)
Functional Group Modifications
a. Boc-Protected Analogs
- Example: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS: 55780-90-0) Key Differences: Replacement of Cbz with a tert-butoxycarbonyl (Boc) group increases steric bulk, enhancing stability under acidic conditions but requiring harsher deprotection (e.g., trifluoroacetic acid) . Applications: Preferred in solid-phase peptide synthesis for orthogonal protection strategies .
b. Trifluorinated Analog
- Example: 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS: 10068-52-7) Key Differences: Trifluoromethyl group at position 3 increases electronegativity, lowering pKa of the carboxylic acid (predicted ~2.5 vs. ~4.5 for the target compound). Spectral Data: ¹⁹F NMR shows a characteristic triplet (δ -65 ppm) for CF₃ .
Extended Chain Derivatives
a. (2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid (CAS: 42537-96-2)
Comparative Data Table
Biological Activity
(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, also known by its CAS number 28862-89-7, is a compound with potential biological significance due to its structural characteristics and functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉N₁O₄
- Molecular Weight : 265.31 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through the modulation of metabolic pathways involving amino acids. It is structurally related to several key amino acids and may influence their metabolism and utilization in various biological systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The benzyloxycarbonyl group may serve as a protective moiety that enhances the stability of the compound against enzymatic degradation.
- Interaction with Receptors : Preliminary studies suggest potential interactions with specific receptors involved in metabolic regulation, although detailed receptor binding studies are still required.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties, potentially modulating cytokine production and inflammatory pathways. This is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
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Case Study on Metabolic Disorders :
- A study investigated the effects of structurally similar compounds on metabolic disorders such as maple syrup urine disease (MSUD). Findings indicated that modifications to amino acid metabolism could lead to significant physiological changes.
- Reference: PMID 1429566 highlighted the role of amino acid derivatives in metabolic regulation.
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Pharmacological Evaluation :
- A recent pharmacological evaluation assessed the impact of benzyloxycarbonyl derivatives on cell viability in vitro. Results demonstrated that these compounds could reduce cell proliferation in certain cancer cell lines, suggesting potential anticancer activity.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
